molecular formula C19H23N5O B5234490 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine

6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine

Cat. No. B5234490
M. Wt: 337.4 g/mol
InChI Key: XMZDCYHBSNQALP-UHFFFAOYSA-N
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Description

6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is a chemical compound that has been the focus of scientific research in recent years. Also known as a kinase inhibitor, this compound has shown potential in treating various types of cancer and other diseases.

Mechanism of Action

The mechanism of action of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine involves the inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, which regulate various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of specific kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its activity as a kinase inhibitor. By inhibiting specific kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation. It has also been studied for its potential in treating other diseases such as Alzheimer's disease and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine in lab experiments include its specificity for certain kinases and its potential as a cancer treatment. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further optimization of the synthesis method.

Future Directions

There are several future directions for the study of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential of this compound in treating other diseases such as inflammation and Alzheimer's disease. Additionally, further research is needed to determine the potential toxicity and side effects of this compound. Finally, the development of more specific and potent kinase inhibitors is an important direction for future research.
In conclusion, this compound is a promising chemical compound that has shown potential as a kinase inhibitor for the treatment of cancer and other diseases. Further research is needed to optimize the synthesis method, determine the potential toxicity and side effects, and develop more specific and potent kinase inhibitors.

Synthesis Methods

The synthesis method of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine involves several steps. The first step is the synthesis of 3-(1-(3-methoxypropyl)-1H-pyrazol-3-yl)aniline, which is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

The scientific research application of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is mainly focused on its potential as a kinase inhibitor. Kinase inhibitors are a class of drugs that target specific enzymes involved in cell signaling pathways. This compound has shown potential in inhibiting the activity of certain kinases that are involved in cancer cell growth and proliferation. It has also been studied for its potential in treating other diseases such as Alzheimer's disease and inflammation.

properties

IUPAC Name

6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-23(2)19-13-18(20-14-21-19)16-7-4-6-15(12-16)17-8-10-24(22-17)9-5-11-25-3/h4,6-8,10,12-14H,5,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZDCYHBSNQALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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